
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-butoxy-3-chlorophenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-butoxy-3-chlorophenyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazoles typically involves the cyclization of appropriate thioamide and α-haloketone precursors. The specific synthetic route for this compound would involve the following steps:
Preparation of Thioamide: The thioamide precursor can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide.
Cyclization: The thioamide is then reacted with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Imidazo[2,1-b]thiazoles can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: These compounds are used as building blocks in organic synthesis.
Biology: They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some imidazo[2,1-b]thiazoles are investigated as potential therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: They may be used in the development of new materials or as intermediates in the synthesis of other compounds.
作用机制
The mechanism of action of imidazo[2,1-b]thiazoles depends on their specific biological activity. For example, in the case of anticancer activity, these compounds may inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, proteases, or other proteins essential for cancer cell survival.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolopyridines: Another class of compounds with a fused thiazole ring, known for their diverse pharmacological properties.
Uniqueness
Imidazo[2,1-b]thiazoles are unique due to their specific ring structure and the ability to introduce various functional groups, which can modulate their biological activity and chemical reactivity.
属性
CAS 编号 |
82492-70-4 |
|---|---|
分子式 |
C15H18Cl2N2OS |
分子量 |
345.3 g/mol |
IUPAC 名称 |
3-(4-butoxy-3-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C15H17ClN2OS.ClH/c1-2-3-8-19-14-5-4-11(9-12(14)16)13-10-20-15-17-6-7-18(13)15;/h4-5,9-10H,2-3,6-8H2,1H3;1H |
InChI 键 |
LZYLLUJDAFCHTL-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


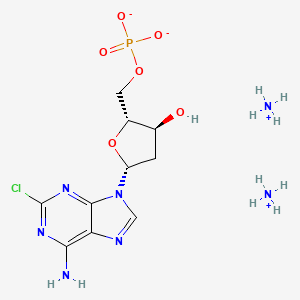
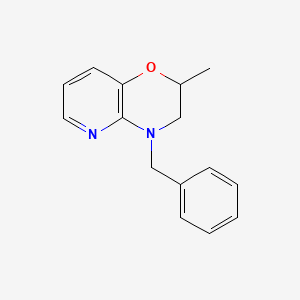

![disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B12732705.png)

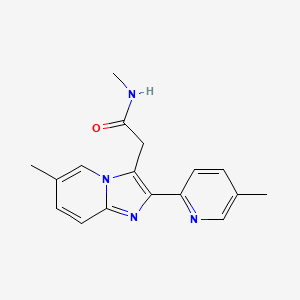
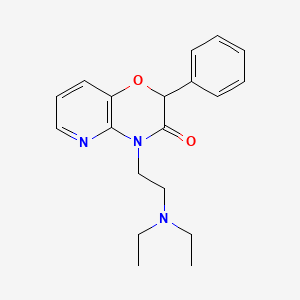
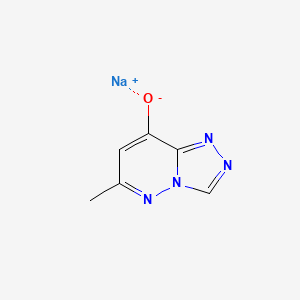

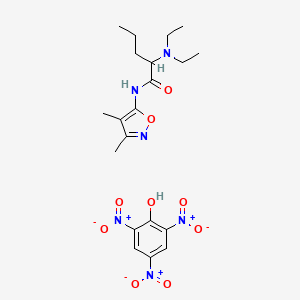

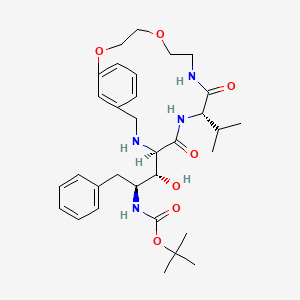

![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
